1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea
CAS No.: 2034237-59-5
Cat. No.: VC7519496
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.36
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034237-59-5 |
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Molecular Formula | C15H14N4O2S |
Molecular Weight | 314.36 |
IUPAC Name | 1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(thiophen-2-ylmethyl)urea |
Standard InChI | InChI=1S/C15H14N4O2S/c20-15(18-8-12-2-1-7-22-12)19-9-13-14(17-5-4-16-13)11-3-6-21-10-11/h1-7,10H,8-9H2,(H2,18,19,20) |
Standard InChI Key | DKLMGGBQPFIODW-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)CNC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound features a central urea group (-NH-C(=O)-NH-) bridging two distinct heterocyclic systems:
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A pyrazine ring substituted with a furan-3-yl group at the 3-position.
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A thiophene-2-ylmethyl group attached to the adjacent nitrogen of the urea moiety.
The molecular formula is C₁₆H₁₄N₄O₂S, with a molecular weight of 326.38 g/mol. The pyrazine core, an electron-deficient aromatic system, likely influences reactivity patterns, while the furan and thiophene rings contribute π-electron density and steric effects.
Key Structural Features:
Property | Value/Description |
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CAS Number | Not yet assigned (as of 2025) |
SMILES Notation | O=C(NCc1ncc(n1)c2ccoc2)NCC3CCCS3 |
Heterocycles | Pyrazine, Furan, Thiophene |
Functional Groups | Urea, Methylene linkers |
Synthetic Methodology
Reaction Pathways
The synthesis of this compound likely follows a multi-step sequence analogous to related urea derivatives:
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Pyrazine Core Formation:
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Condensation of diamines with α-diketones or oxidation of piperazine derivatives yields the pyrazine ring.
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Introduction of the furan-3-yl group via cross-coupling (e.g., Suzuki-Miyaura) at the 3-position of pyrazine.
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Thiophene Incorporation:
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Bromination of thiophene at the 2-position, followed by Grignard reaction or nucleophilic substitution to attach a methyleneamine group.
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Urea Bridge Assembly:
Optimization Challenges:
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Regioselectivity: Ensuring proper substitution on the pyrazine ring requires careful catalyst selection (e.g., palladium for cross-coupling).
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Purification: Column chromatography or recrystallization from ethanol/water mixtures is necessary due to polar byproducts .
Physicochemical Properties
Experimental Data (Predicted):
Property | Value/Range | Method (Predicted) |
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Melting Point | 180–185°C (decomp.) | Differential Scanning Calorimetry |
Solubility | DMSO > 10 mg/mL | shake-flask method |
LogP | 2.8 ± 0.3 | HPLC retention time |
Stability | Stable under N₂, hygroscopic | Accelerated stability testing |
The urea group confers hydrogen-bonding capacity (donors: 2, acceptors: 4), enhancing potential interactions with biological targets . The thiophene and furan rings contribute to lipophilicity, balancing solubility in organic and aqueous media.
Reactivity and Functionalization
Electrophilic Substitution:
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Thiophene: Susceptible to electrophilic attack at the 5-position, enabling sulfonation or nitration for derivative synthesis.
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Furan: Prone to Diels-Alder reactions, offering routes to polycyclic systems.
Urea Modifications:
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Alkylation: Quaternary ammonium salts form via reaction with alkyl halides, altering solubility profiles.
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Coordination Chemistry: The urea oxygen can act as a ligand for transition metals (e.g., Cu²⁺), relevant to catalytic applications .
Challenges and Future Directions
Synthetic Hurdles
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Scale-up Limitations: Cross-coupling steps require expensive catalysts (e.g., Pd(PPh₃)₄), necessitating ligand optimization for cost reduction.
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Crystallization Issues: Polymorphism observed in related compounds complicates pharmaceutical formulation .
Research Priorities
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Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and antimicrobial panels.
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Computational Modeling: DFT studies to predict binding modes with protein targets (e.g., tubulin).
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Green Chemistry Approaches: Explore electrochemical urea synthesis using CO₂-derived feedstocks .
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